5-Iodopyrimidin-2-ol

説明

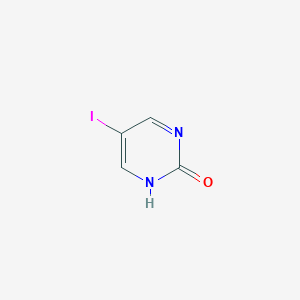

5-Iodopyrimidin-2-ol: is a heterocyclic organic compound with the molecular formula C4H3IN2O . It is a derivative of pyrimidine, where an iodine atom is substituted at the 5th position and a hydroxyl group at the 2nd position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrimidin-2-ol typically involves the iodination of pyrimidin-2-ol. One common method is the reaction of pyrimidin-2-ol with iodine and a suitable oxidizing agent, such as copper iodide (CuI), under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

化学反応の分析

Types of Reactions: 5-Iodopyrimidin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form substituted pyrimidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like DMF or acetonitrile.

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) under inert atmosphere conditions.

Major Products:

Substitution Reactions: Products include azido-pyrimidines or thiocyanato-pyrimidines.

Cross-Coupling Reactions:

科学的研究の応用

Scientific Research Applications

5-Iodopyrimidin-2-ol serves as a versatile precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities. The compound's reactivity is often exploited in the development of new pharmaceuticals.

Key Research Findings:

- Synthesis of Antimicrobial Agents : A study demonstrated the synthesis of various 5-iodopyrimidine analogs, which were evaluated for their antimicrobial properties. Compounds derived from this compound exhibited significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Aspergillus niger .

- Development of Antiviral Drugs : The compound has been investigated for its potential as an antiviral agent. Its derivatives have shown efficacy against viruses, including those responsible for herpes simplex infections .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives are among the most prominent applications in medicinal chemistry. These compounds have been synthesized and tested against a variety of microorganisms.

| Compound | Target Pathogen | Activity |

|---|---|---|

| 4-amino-5-iodo-2-benzylthiopyrimidine | Pseudomonas aeruginosa | Moderate antibacterial |

| 4-hydrazino-5-iodo-2-benzylthiopyrimidine | Escherichia coli | Good antibacterial |

| 4-amino derivatives | Aspergillus niger | Good antifungal |

The above table summarizes selected compounds derived from this compound and their respective antimicrobial activities. The research indicates that the introduction of different substituents can significantly enhance the efficacy of these compounds .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. Pyrimidine derivatives are known to influence inflammatory pathways, which can be harnessed for therapeutic purposes.

Case Studies:

- A recent study highlighted that certain derivatives of pyrimidine exhibited potent inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Compounds derived from this compound were shown to suppress COX activity effectively, suggesting potential use as anti-inflammatory agents .

| Derivative | IC50 (μM) | Comparison Drug |

|---|---|---|

| Compound A | 0.04 ± 0.09 | Celecoxib (0.04 ± 0.01) |

| Compound B | 0.04 ± 0.02 | Indomethacin (9.17) |

This table illustrates the comparative effectiveness of specific derivatives against standard anti-inflammatory drugs, demonstrating their potential as alternatives in treating inflammation-related conditions .

作用機序

The mechanism of action of 5-Iodopyrimidin-2-ol and its derivatives is primarily based on their ability to interact with specific molecular targets. For instance, in medicinal chemistry, these compounds can inhibit enzymes or interfere with nucleic acid synthesis, leading to their potential use as therapeutic agents . The exact molecular pathways involved depend on the specific derivative and its intended application.

類似化合物との比較

5-Bromo-2-iodopyrimidine: Similar in structure but with a bromine atom at the 5th position instead of a hydroxyl group.

2-Amino-5-iodopyrimidine: Contains an amino group at the 2nd position instead of a hydroxyl group.

Uniqueness: 5-Iodopyrimidin-2-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the pyrimidine ring. This combination allows for versatile chemical reactivity and the formation of a wide range of derivatives with diverse applications in various fields .

生物活性

5-Iodopyrimidin-2-ol (CAS Number: 79387-69-2) is a pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly in the fields of antiviral, antibacterial, and anticancer research. This article explores the biological activity of this compound, summarizing key findings from recent studies and providing a detailed overview of its potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃IN₂O |

| Molecular Weight | 221.984 g/mol |

| Density | 2.3 ± 0.1 g/cm³ |

| Boiling Point | 393.6 ± 34.0 °C |

| Flash Point | 191.8 ± 25.7 °C |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This compound can inhibit various enzymes and interfere with nucleic acid synthesis, making it a valuable candidate for drug development. Its structural features allow for versatile chemical modifications, enhancing its potential therapeutic applications .

Antiviral Activity

Research indicates that derivatives of this compound exhibit promising antiviral properties. For instance, certain analogs have shown activity against viruses such as Varicella Zoster Virus (VZV). The mechanism involves the inhibition of viral replication through interference with nucleoside metabolism, which is critical for viral proliferation .

Antibacterial Activity

This compound and its derivatives have demonstrated significant antibacterial activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. A study highlighted that certain compounds derived from this pyrimidine exhibited potent antimicrobial effects, suggesting their potential use in treating resistant bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly against human lung adenocarcinoma (A549) cells. Compounds derived from this structure have shown cytotoxic effects comparable to established chemotherapeutics like cisplatin. For example, specific derivatives were reported to reduce cell viability significantly, indicating their potential as effective anticancer agents .

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of various pyrimidine derivatives, compounds synthesized from this compound were tested against A549 cells. The results indicated that certain substitutions on the pyrimidine ring enhanced cytotoxicity while minimizing adverse effects on non-cancerous cells. Notably, derivatives bearing electron-donating groups exhibited increased potency against cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the pyrimidine ring can significantly affect biological activity. For instance:

特性

IUPAC Name |

5-iodo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHCYDBPRLPQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474784 | |

| Record name | 5-iodopyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79387-69-2 | |

| Record name | 79387-69-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-iodopyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。